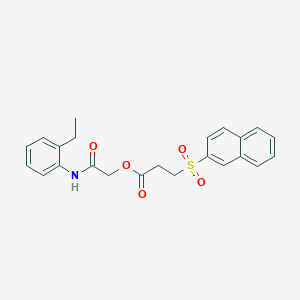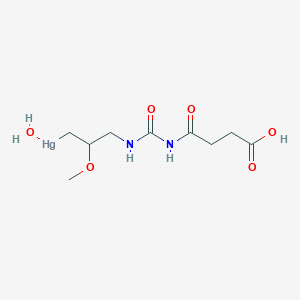![molecular formula C20H23N3O5 B229497 2-(4-Methoxyphenoxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B229497.png)
2-(4-Methoxyphenoxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenoxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. Also known as MBPE, this compound belongs to the family of piperazine derivatives and has shown promising results in various studies.
Wirkmechanismus
The exact mechanism of action of MBPE is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. MBPE has also been shown to modulate the activity of certain ion channels, including the voltage-gated sodium and calcium channels.
Biochemical and Physiological Effects:
MBPE has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. MBPE has also been shown to reduce seizure activity in animal models of epilepsy. In addition, MBPE has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MBPE is its versatility. It can be easily synthesized using standard laboratory techniques and has a wide range of potential therapeutic applications. However, there are also some limitations to using MBPE in lab experiments. For example, the compound is relatively unstable and can degrade over time, making it difficult to store for long periods. In addition, MBPE can be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving MBPE. One area of interest is the development of new drugs based on the structure of MBPE. Researchers are also interested in exploring the potential use of MBPE in the treatment of various neurological and psychiatric disorders. In addition, there is ongoing research into the mechanism of action of MBPE and how it interacts with various neurotransmitter systems in the brain. Finally, researchers are exploring new synthesis methods for MBPE that may improve its stability and reduce its toxicity.
Synthesemethoden
The synthesis of MBPE involves the reaction of 4-(2-nitrobenzyl)piperazine with 2-(4-methoxyphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
MBPE has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. MBPE has also been investigated for its potential use in the treatment of depression and anxiety disorders. In addition, MBPE has been studied for its ability to inhibit the growth of cancer cells.
Eigenschaften
Molekularformel |
C20H23N3O5 |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenoxy)-1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23N3O5/c1-27-17-6-8-18(9-7-17)28-15-20(24)22-12-10-21(11-13-22)14-16-4-2-3-5-19(16)23(25)26/h2-9H,10-15H2,1H3 |
InChI-Schlüssel |
DFYIECXVLQMDKU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Methoxyphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B229420.png)




![1-(2-Fluorophenyl)-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229427.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229434.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229436.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229437.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-[(diphenylacetyl)amino]-5-oxopyrrolidine-3-carboxylate](/img/structure/B229442.png)


![4-Nitrobenzyl 5-(dibenzo[b,d]furan-3-ylamino)-5-oxopentanoate](/img/structure/B229445.png)